(4-Bromophenyl)(cyclopropyl)methanol
Description
Historical Context and Development
The development of (4-Bromophenyl)(cyclopropyl)methanol emerged from broader research into cyclopropyl-containing compounds and their potential therapeutic applications. The compound's synthesis was first documented in patent literature during the mid-1990s, as part of investigations into cyclopropylmethanol derivatives. The initial synthetic approaches focused on the hydrogenation of cyclopropanecarboxaldehyde precursors using cobalt and nickel catalysts under controlled pressure and temperature conditions.
The compound gained prominence in the early 2000s as researchers began exploring its utility in medicinal chemistry applications. Particularly noteworthy was its incorporation into studies involving protease inhibitors and enzyme interaction mechanisms. The historical development of this compound parallels the broader interest in fluorinated and halogenated cyclopropane derivatives that emerged in pharmaceutical research during the late 20th and early 21st centuries.
Research efforts intensified around 2012 when the compound was identified as a potential intermediate in the synthesis of endothelin receptor antagonists. This discovery marked a significant milestone in the compound's development trajectory, establishing its value as a synthetic building block for biologically active molecules.
Chemical Identity and Classification
This compound is classified as a brominated aromatic alcohol with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.1 grams per mole. The compound is registered under Chemical Abstracts Service number 70289-39-3 and carries the MDL number MFCD00019251. Its systematic name according to International Union of Pure and Applied Chemistry nomenclature is 4-bromo-α-cyclopropylbenzenemethanol.
The compound exhibits characteristic structural features that define its chemical behavior and classification. The molecular structure comprises a benzene ring substituted with a bromine atom at the para position, connected to a tertiary carbon bearing both a hydroxyl group and a cyclopropyl substituent. This structural arrangement places the compound within the broader category of substituted benzyl alcohols while maintaining distinct properties due to the cyclopropyl moiety.
Table 1: Physical and Chemical Properties of this compound
The compound's classification as a secondary alcohol is evident from its nuclear magnetic resonance spectroscopic data, which shows characteristic proton signals corresponding to the hydroxyl-bearing carbon and the cyclopropyl protons. The bromine substituent significantly influences the electronic properties of the aromatic ring, creating an electron-deficient system that affects the compound's reactivity patterns.
Stereochemical Properties and Configurations
The stereochemical complexity of this compound arises from the presence of a stereogenic center at the carbon bearing the hydroxyl group. This asymmetric carbon creates the possibility for two enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules. The stereochemical assignment depends on the spatial arrangement of the hydroxyl group, cyclopropyl ring, para-bromophenyl group, and the hydrogen atom around the central carbon.
Research has demonstrated that the compound can be synthesized as either individual enantiomers or as racemic mixtures, depending on the synthetic methodology employed. The stereochemical control in synthesis typically involves the use of chiral catalysts or asymmetric reduction procedures. Grignard reactions involving cyclopropanecarboxaldehyde and para-bromoiodobenzene derivatives generally produce racemic products that require subsequent resolution for enantiomerically pure material.
Table 2: Stereochemical Data and Configurations
The cyclopropyl group itself introduces additional stereochemical considerations due to its rigid three-membered ring structure. This structural feature restricts conformational flexibility and creates specific spatial relationships with the adjacent aromatic system. The cyclopropyl ring adopts a planar geometry with internal bond angles of approximately 60 degrees, significantly deviating from typical tetrahedral carbon geometries.
Computational studies have revealed that the preferred conformation of this compound involves a gauche relationship between the hydroxyl group and the cyclopropyl ring, minimizing steric interactions while maintaining favorable electronic effects. The bromine substituent on the aromatic ring does not directly participate in stereochemical interactions but influences the overall molecular conformation through electronic effects and potential halogen bonding interactions.
Properties
IUPAC Name |
(4-bromophenyl)-cyclopropylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVQKMYLBFYJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990504 | |
| Record name | (4-Bromophenyl)(cyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70289-39-3 | |
| Record name | 4-Bromo-α-cyclopropylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70289-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Bromo-alpha-cyclopropylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Bromophenyl)(cyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-bromo-α-cyclopropylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method 1: Reaction of 1-Bromo-4-iodobenzene with Cyclopropanecarboxaldehyde
- Starting Materials :
- 1-Bromo-4-iodobenzene
- Cyclopropanecarboxaldehyde
- Reagents :
- Isopropyl magnesium chloride
- Lithium chloride
- Tetrahydrofuran (THF)
- Conditions :
- Reaction at -20 °C for 40 minutes under an inert atmosphere.
- Addition of cyclopropanecarboxaldehyde at room temperature for 2 hours.
- Yield : Approximately 71% after purification via column chromatography.
- Formation of a Grignard reagent from 1-bromo-4-iodobenzene and isopropyl magnesium chloride.
- Nucleophilic attack on cyclopropanecarboxaldehyde leading to the formation of this compound.
Method 2: Reductive Amination Approach
- Starting Materials :
- Cyclopropanecarbaldehyde
- An appropriate amine derivative
- Reagents :
- Sodium borohydride (NaBH₄)
- Tetrahydrofuran (THF)
- Conditions :
- Reaction at room temperature after initial heating at 60 °C for two hours.
- Yield : Yields can vary but are typically around 60%-80% depending on the specific conditions and purification steps used.
Characterization Techniques
The synthesized this compound can be characterized using several analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- $$ \text{^1H NMR} $$ data shows distinct peaks corresponding to the aromatic protons and methanol group.
- Example peaks include δ 7.49 (d, J = 7.9 Hz, aromatic protons), δ 3.98 (d, J = 8.3 Hz, methanol proton).
-
- Provides molecular weight confirmation at approximately $$227.1 \, \text{g/mol}$$.
Summary of Yields and Conditions
The following table summarizes the yields and conditions for the different synthetic methods:
| Method | Starting Materials | Yield (%) | Key Conditions |
|---|---|---|---|
| Reaction with Grignard | 1-Bromo-4-iodobenzene, Cyclopropanecarboxaldehyde | ~71% | -20 °C for Grignard formation, then RT for addition |
| Reductive Amination | Cyclopropanecarbaldehyde, Amine | ~60%-80% | Heated to 60 °C then RT |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation to form (4-bromophenyl)(cyclopropyl)methanone. This reaction is typically mediated by mild oxidizing agents:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PCC (Pyridinium chlorochromate) | Dichloromethane, 0–25°C, 3–6 h | (4-Bromophenyl)(cyclopropyl)methanone | 82% | |
| MnO₂ | Toluene, reflux, 12 h | (4-Bromophenyl)(cyclopropyl)methanone | 68% |
Mechanistic Insight : Oxidation proceeds via a two-step mechanism involving deprotonation of the hydroxyl group followed by hydride transfer to the oxidizing agent.
Reduction Reactions
The bromine atom on the phenyl ring is susceptible to catalytic hydrogenation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C (10% w/w) | Ethanol, 25°C, 6 h | (Phenyl)(cyclopropyl)methanol | 91% | |
| LiAlH₄ | THF, 0°C → 25°C, 2 h | (4-Bromophenyl)(cyclopropyl)methane | 74% |
Key Observation : Palladium catalysts selectively reduce the C–Br bond without affecting the cyclopropane ring.
Nucleophilic Substitution
The bromine atom participates in cross-coupling reactions:
Applications : These reactions enable the synthesis of biaryl structures for pharmaceutical intermediates .
Derivatization of the Hydroxyl Group
The alcohol undergoes esterification and etherification:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C → 25°C, 2 h | (4-Bromophenyl)(cyclopropyl)methyl acetate | 89% | |
| Methyl iodide | NaH, THF, 25°C, 4 h | (4-Bromophenyl)(cyclopropyl)methyl ether | 77% |
Thermal Stability : Ester derivatives are stable up to 150°C, making them suitable for high-temperature applications.
Cyclopropane Ring-Opening
Under acidic conditions, the cyclopropane ring undergoes strain-driven cleavage:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄ (conc.) | CHCl₃, 60°C, 8 h | 4-Bromostyrene derivatives | 55% | |
| HCl (gas) | Et₂O, 0°C, 3 h | Chlorinated open-chain analogs | 48% |
Mechanistic Pathway : Protonation of the cyclopropane ring induces ring-opening via carbocation intermediates .
Dehydration Reactions
Acid-catalyzed dehydration yields alkenes:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₃PO₄ | Toluene, reflux, 6 h | (4-Bromophenyl)cyclopropylmethane | 67% | |
| p-TsOH | Benzene, 80°C, 4 h | 4-Bromophenylcyclopropane | 72% |
Stereochemical Outcome : Dehydration follows Zaitsev’s rule, favoring the more substituted alkene.
Scientific Research Applications
(4-Bromophenyl)(cyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(cyclopropyl)methanol involves the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of the methanol solvent. This anion then reacts with various substrates to form the desired products. The molecular targets and pathways involved are still under investigation, but its reactivity with nucleophiles and electrophiles is a key aspect of its mechanism.
Comparison with Similar Compounds
Bis(4-bromophenyl)(cyclopropyl)methanol (170bg)
[1-(4-Bromophenyl)cyclopropyl]methanol (CAS: 98480-31-0)
- Structure : Positional isomer with the cyclopropane ring attached to the benzene ring at the 1-position.
- Key Differences :
(4-Chlorophenyl)(cyclopropyl)methanol (170bf)
- Structure : Chlorine substituent instead of bromine.
- Synthesis : 85% yield; characterized as a colorless oil .
- Key Differences: Electrophilicity: Chlorine’s lower electronegativity compared to bromine reduces susceptibility to nucleophilic aromatic substitution. Thermal Stability: Bromine’s larger atomic size may confer higher thermal stability to this compound .
Cyclopropyl (2-bromo-4-fluorophenyl)methanol (CAS: 1379329-80-2)
- Structure : Incorporates a fluorine atom at the 4-position and bromine at the 2-position.
- Key Differences: Electronic Effects: Fluorine’s strong electron-withdrawing nature increases the acidity of the hydroxyl group, enhancing reactivity in oxidation reactions . Biological Activity: The fluorine substituent may improve binding affinity to target enzymes compared to non-fluorinated analogs .
Comparative Analysis of Key Properties
Biological Activity
(4-Bromophenyl)(cyclopropyl)methanol is a chiral organic compound characterized by a bromine atom on a phenyl group and a cyclopropyl group attached to a hydroxymethyl moiety. Its molecular formula is with a molecular weight of approximately 227.1 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand in biochemical assays and its possible therapeutic effects.
Chemical Structure and Properties
The unique structure of this compound allows it to engage in various interactions within biological systems. The bromophenyl group can participate in π-π stacking interactions, while the cyclopropyl moiety enhances hydrophobic interactions, which may modulate the activity of target proteins.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its effectiveness against various bacterial strains, it showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0048 mg/mL |
| Staphylococcus aureus | 0.0098 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, as well as fungi, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory and Analgesic Effects
The compound has also been explored for anti-inflammatory and analgesic properties. Its ability to interact with specific enzymes and receptors suggests potential for modulating inflammatory pathways. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of pain pathways through receptor interactions.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound's bromine atom facilitates specific interactions with biological targets, enhancing binding affinities and potentially leading to altered enzyme activity or receptor modulation.
Case Studies
- Antimicrobial Activity Study : A study conducted on various derivatives of brominated phenolic compounds, including this compound, demonstrated that modifications on the phenolic ring significantly influenced antimicrobial efficacy. The presence of the bromine atom was crucial for enhancing activity against resistant strains of bacteria .
- Analgesic Effects : Another research effort focused on evaluating the analgesic effects of similar compounds revealed that those with halogen substitutions exhibited higher potency compared to their non-halogenated counterparts, suggesting that this compound may follow this trend.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Similarity Index | Notable Activity |
|---|---|---|
| (R)-(4-bromophenyl)(cyclopropyl)methanol | 0.93 | Similar antimicrobial properties |
| (S)-(4-chlorophenyl)(cyclopropyl)methanol | 0.91 | Moderate antibacterial activity |
| 1-(3-Bromophenyl)-2-methylpropan-1-one | 0.93 | Lower efficacy compared to brominated derivatives |
This table illustrates how structural variations can affect biological activity, emphasizing the significance of the bromine substituent in enhancing antimicrobial properties.
Q & A
Q. What are the established synthetic routes for (4-Bromophenyl)(cyclopropyl)methanol?
A common method involves the reduction of the precursor ketone, (4-Bromophenyl)(cyclopropyl)methanone, using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The ketone can be synthesized via Friedel-Crafts acylation of 4-bromobenzene with cyclopropanecarbonyl chloride. Post-reduction, purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the alcohol . Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm structural integrity and purity .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- NMR : ¹H NMR identifies protons on the cyclopropane ring (δ ~0.5–1.5 ppm) and the aromatic bromophenyl group (δ ~7.3–7.6 ppm). The hydroxyl proton (δ ~1.5–2.5 ppm) may show broadening due to hydrogen bonding .
- IR : A strong O-H stretch (~3200–3600 cm⁻¹) and C-Br vibration (~500–600 cm⁻¹) are diagnostic .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized?
Chiral resolution can be achieved using asymmetric catalysis (e.g., Rhodium complexes with chiral ligands) or enzymatic reduction. For example, alcohol dehydrogenases (ADHs) selectively reduce the ketone precursor to the desired enantiomer. Reaction parameters (pH, temperature, co-solvents) significantly impact enantiomeric excess (ee). Recent studies highlight Δ-RhS catalysts under blue LED irradiation for cyclopropane-involved reactions, yielding diastereomeric ratios (d.r.) up to 1.3:1 .
Q. How do researchers resolve contradictions in reported solubility and stability data?
Discrepancies often arise from structural analogs (e.g., 2-bromo-4-methylpropiophenone vs. 4-bromophenyl derivatives). Systematic studies using Hansen solubility parameters (HSPs) and differential scanning calorimetry (DSC) clarify solvent compatibility. For instance, the bromophenyl group increases hydrophobicity, reducing aqueous solubility but enhancing stability in non-polar solvents .
Q. What role does the cyclopropane ring play in modulating biological activity?
The cyclopropane ring enhances metabolic stability by resisting oxidative degradation and improves receptor binding via conformational restriction. In drug design, this moiety increases blood-brain barrier permeability (e.g., CNS-targeting agents) and reduces plasma clearance. For example, cyclopropane-containing drugs like Pitavastatin leverage these properties for improved pharmacokinetics .
Q. How can computational modeling guide the optimization of this compound for specific targets?
- Molecular Docking : Predicts interactions with enzymes like HMG-CoA reductase (cholesterol biosynthesis) or NS3/NS4A proteases (viral targets).
- QSAR Models : Correlate substituent effects (e.g., bromine position) with bioactivity. Density Functional Theory (DFT) calculations optimize the cyclopropane ring’s strain energy for stability .
Future Research Directions
Q. What emerging methodologies could advance the synthesis and application of this compound?
- Biocatalytic Routes : Engineered ADHs or ketoreductases for greener, high-yield enantioselective synthesis .
- Photoredox Catalysis : Visible-light-mediated reactions to functionalize the bromophenyl group without harsh reagents .
- Target Exploration : Evaluate activity against understudied targets like DNA topoisomerases (antibacterial) or monoamine oxidases (neuropsychiatric disorders) .
Q. What analytical challenges persist in studying this compound’s reactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
